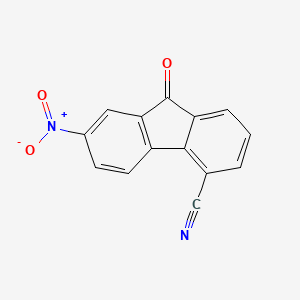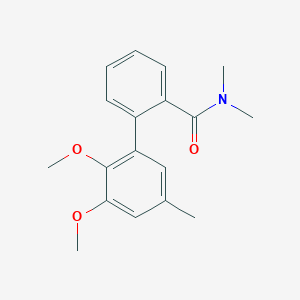![molecular formula C14H14F3N3O B5681878 N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B5681878.png)
N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide, commonly known as MTPA, is a chemical compound that has been widely used in scientific research. It is a pyrazole-based compound that has been synthesized using various methods. MTPA has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
作用機序
The mechanism of action of MTPA is not fully understood. However, it is believed to act on various targets in the body such as cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. MTPA has been shown to inhibit the activity of COX enzymes, leading to a decrease in the production of prostaglandins. This results in its anti-inflammatory, analgesic, and antipyretic effects. MTPA has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MTPA has been shown to have various biochemical and physiological effects on the body. It has been shown to decrease the production of prostaglandins, which are involved in inflammation, pain, and fever. MTPA has also been shown to inhibit the growth and proliferation of cancer cells. It has been shown to induce apoptosis, which is the programmed cell death of cancer cells. MTPA has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
MTPA has several advantages for use in laboratory experiments. It is a well-studied compound with a known mechanism of action. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which may be useful in various experiments. MTPA has also been shown to inhibit the growth and proliferation of cancer cells, which may be useful in cancer research. However, MTPA also has some limitations. It may have side effects, and its efficacy may vary depending on the type of experiment and the conditions used.
将来の方向性
There are several future directions for the study of MTPA. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other types of cancer. Additionally, further research is needed to determine the optimal conditions for the use of MTPA in laboratory experiments. Finally, more studies are needed to determine the safety and efficacy of MTPA in humans.
Conclusion:
In conclusion, MTPA is a pyrazole-based compound that has been widely used in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments. MTPA has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for the study of MTPA, including its potential use in the treatment of neurological disorders and other types of cancer.
合成法
MTPA can be synthesized using various methods. One of the most common methods is the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with N-methyl-N-phenylacetamide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
MTPA has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. MTPA has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis. MTPA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-methyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-10-8-12(14(15,16)17)18-20(10)9-13(21)19(2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSTUQBSUVBJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)

![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)
![2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681855.png)
![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)
![1-(cyclopentylcarbonyl)-N-[2-(methylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5681884.png)


![(4aS*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5681900.png)